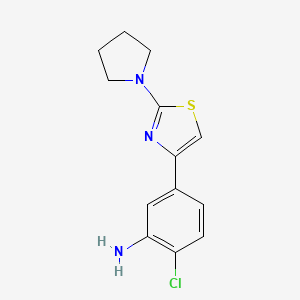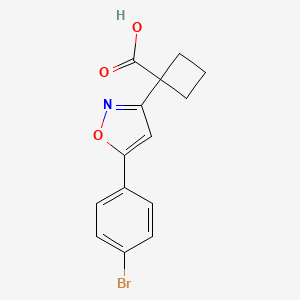
1-(5-(4-Bromophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(4-Bromophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid is a chemical compound with the molecular formula C14H12BrNO3 and a molecular weight of 322.15 g/mol It is an aryl compound that features a bromophenyl group attached to an isoxazole ring, which is further connected to a cyclobutanecarboxylic acid moiety
Preparation Methods
The synthesis of 1-(5-(4-Bromophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones.
Cyclobutanecarboxylic Acid Formation: The cyclobutanecarboxylic acid moiety can be introduced through various synthetic routes, including the reaction of cyclobutanone with appropriate reagents.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for commercial production.
Chemical Reactions Analysis
1-(5-(4-Bromophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid undergoes several types of chemical reactions:
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-(4-Bromophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with antimicrobial, antiviral, and anti-inflammatory properties.
Materials Science: The unique properties of the isoxazole ring and the bromophenyl group make this compound useful in the development of advanced materials, such as liquid crystals and polymers.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 1-(5-(4-Bromophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring and bromophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5-(4-Bromophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid can be compared with other similar compounds, such as:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound features a hydroxyphenyl group instead of a cyclobutanecarboxylic acid moiety.
1-(4-Bromophenyl)cyclobutanecarboxylic acid: This compound lacks the isoxazole ring and has a simpler structure.
The uniqueness of this compound lies in its combination of the isoxazole ring, bromophenyl group, and cyclobutanecarboxylic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12BrNO3 |
|---|---|
Molecular Weight |
322.15 g/mol |
IUPAC Name |
1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H12BrNO3/c15-10-4-2-9(3-5-10)11-8-12(16-19-11)14(13(17)18)6-1-7-14/h2-5,8H,1,6-7H2,(H,17,18) |
InChI Key |
JPDPTXMCRCUHKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NOC(=C2)C3=CC=C(C=C3)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


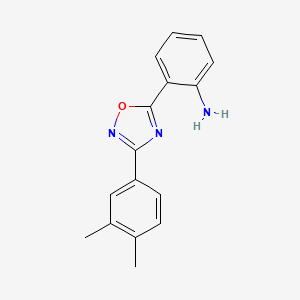
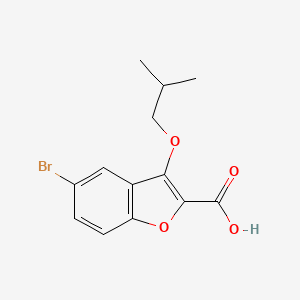
![1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11796850.png)
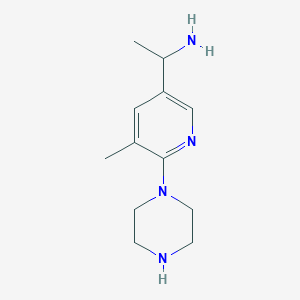

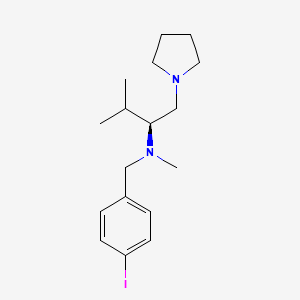

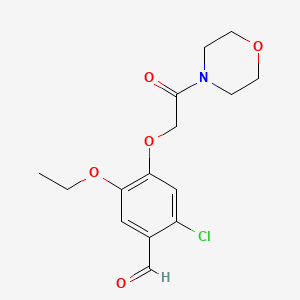
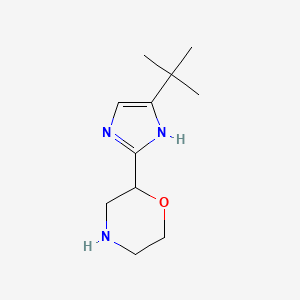

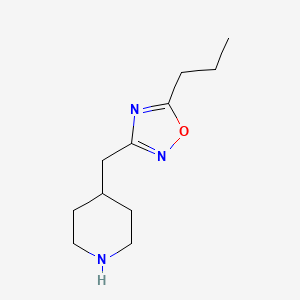

![7-Bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11796923.png)
